2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine
Overview
Description
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the benzotriazepine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a phenyl group attached to a benzotriazepine core. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazepine Core: The benzotriazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the benzotriazepine core in the presence of a palladium catalyst.
Chlorination: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which can be used to introduce various substituents onto the benzotriazepine core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine can be compared with other benzotriazepine derivatives, such as:
2-(4-chlorophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine: This compound has a similar structure but with a chlorophenyl group instead of a bromophenyl group.
2-(4-fluorophenyl)-7-chloro-1-methyl-5-phenyl-1H-1,3,4-benzotriazepine: This derivative contains a fluorophenyl group, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-7-chloro-1-methyl-5-phenyl-1,3,4-benzotriazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN3/c1-26-19-12-11-17(23)13-18(19)20(14-5-3-2-4-6-14)24-25-21(26)15-7-9-16(22)10-8-15/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRUTTGCJXGKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.